molecular formula C26H26N6O3 B610169 Poseltinib CAS No. 1353552-97-2

Poseltinib

Cat. No. B610169
CAS RN: 1353552-97-2
M. Wt: 470.533
InChI Key: LZMJNVRJMFMYQS-UHFFFAOYSA-N
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Description

Poseltinib, also known as HM71224 or LY3337641, is an experimental Bruton’s tyrosine kinase (BTK) inhibitor for the treatment of rheumatoid arthritis . It was developed by Hanmi Pharmaceutical and licensed to Eli Lilly . Phase II clinical trials began in August 2016 in patients with rheumatoid arthritis .


Synthesis Analysis

Poseltinib contains a central 2-amino furopyrimidine moiety and an N-methyl piperazine was used for the hydrophobic group . It showed a potent inhibition for BTK, with an IC50 of 1.95 nM .


Molecular Structure Analysis

The molecular formula of Poseltinib is C26H26N6O3 . It has a molecular weight of 470.52 . The structure of Poseltinib includes a central 2-amino furopyrimidine moiety and an N-methyl piperazine .


Chemical Reactions Analysis

Poseltinib is a covalent, irreversible BTK inhibitor . It binds to the BTK protein and modulates BTK phosphorylation in human peripheral blood mononuclear cells .


Physical And Chemical Properties Analysis

Poseltinib has a molecular weight of 470.52 . It is stable if stored as directed and should be protected from light and heat . It is a powder at -20°C .

Scientific Research Applications

Treatment of Inflammatory and Autoimmune Diseases

Poseltinib, a Bruton’s tyrosine kinase (BTK) inhibitor, plays a crucial role in B-cell receptor and Fc receptor signaling pathways . Given the central role of BTK in immunity, its inhibition represents a promising therapeutic approach for the treatment of inflammatory and autoimmune diseases .

Regulation of Toll-like Receptors and Chemokine Receptors

BTK is also involved in the regulation of Toll-like receptors and chemokine receptors . Therefore, Poseltinib could potentially be used to modulate these receptors, providing another avenue for therapeutic intervention .

Lupus Treatment

Poseltinib has shown effectiveness in treating lupus. In MRL/lpr mice, a model for lupus, Poseltinib effectively inhibited splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts . It also suppressed anti-dsDNA IgG and reduced splenomegaly and lymph node enlargement .

Inhibition of BCR Signal Transduction Pathway

The selective BTK inhibitor Poseltinib has been shown to inhibit the BCR signal transduction pathway . This pathway is crucial for B cell development and function, and its inhibition could have therapeutic benefits in diseases where B cells play a pathogenic role .

Cytokine Production in B Cells

Poseltinib has been shown to inhibit cytokine production in B cells . Since cytokines play a key role in the immune response, this could have significant implications for the treatment of various immune-related diseases .

Treatment of Arthritis

Poseltinib has been shown to halt the progression of clinical arthritis and significantly diminish structural joint damage in a mouse model of collagen-induced arthritis . This suggests that it could potentially be used as a treatment for arthritis in humans .

Improvement of Skin Lesions and Renal Histopathology

In a mouse model, Poseltinib improved skin lesions and renal histopathology scores and reduced proteinuria . This indicates that it could potentially be used to treat skin conditions and kidney diseases .

Pharmacokinetics and Pharmacodynamics Translation

A first‐in‐human healthy volunteer study of Poseltinib established target engagement with circulating BTK protein . Desirable pharmacokinetics and pharmacodynamics properties were observed, and a modeling approach was used for rational dose selection for subsequent trials .

Mechanism of Action

Target of Action

Poseltinib, also known as HM71224 or LY3337641, is an experimental drug that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor and Fc receptor signaling pathways . It is also involved in the regulation of Toll-like receptors and chemokine receptors .

Mode of Action

Poseltinib acts as an irreversible covalent inhibitor of BTK . It binds to the BTK protein and modulates its phosphorylation in human peripheral blood mononuclear cells (PBMCs) . This inhibition disrupts the BCR signal transduction pathway and cytokine production in B cells .

Biochemical Pathways

Poseltinib affects multiple biochemical pathways. It has been shown to inhibit the BCR signal transduction pathway and cytokine production in B cells . High-dimensional phosphorylation analysis showed that poseltinib had the highest impact on anti-IgM + CD40L stimulated B cells, inhibiting the phosphorylation of BTK, AKT, and PLCγ2 . It had lower impacts on anti-cd3/cd-28 stimulated t cells, il-2 stimulated cd4+ t cells and nk cells, m-csf stimulated monocytes, or lps-induced granulocytes .

Pharmacokinetics

The pharmacokinetics of poseltinib have been evaluated in a first-in-human study in healthy donors . Poseltinib exhibited dose-dependent and persistent BTK occupancy in PBMCs of all poseltinib-administrated patients in the study . More than 80% of BTK occupancy at 40 mg dosing was maintained for up to 48 hours after the first dose .

Result of Action

Poseltinib’s action results in molecular and cellular effects that can improve disease conditions. For instance, poseltinib dose-dependently improved arthritis disease severity in a collagen-induced arthritis (CIA) rat model . In humans, it has been shown to halt the progression of clinical arthritis and significantly diminish structural joint damage .

Safety and Hazards

Poseltinib is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It may also cause respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMJNVRJMFMYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112972
Record name Poseltinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Poseltinib

CAS RN

1353552-97-2
Record name N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poseltinib [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poseltinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16299
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poseltinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POSELTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What is the primary mechanism of action of Poseltinib?

A1: Poseltinib functions as an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. BTK plays a critical role in B cell receptor signaling, which is essential for B cell activation, proliferation, and survival. By irreversibly binding to BTK, Poseltinib inhibits this signaling pathway, ultimately disrupting B cell function.

Q2: The research mentions a clinical trial (RAjuvenate) investigating Poseltinib for Rheumatoid Arthritis. What was the outcome of this trial?

A2: The phase II RAjuvenate trial (ClinicalTrials.gov: NCT02628028) was designed to evaluate the efficacy and safety of Poseltinib in adults with active Rheumatoid Arthritis []. Unfortunately, while no safety findings prevented continuation, the study was terminated early after an interim analysis revealed a low likelihood of demonstrating significant efficacy compared to placebo. The primary endpoint was the proportion of patients achieving a 20% improvement in American College of Rheumatology criteria (ACR20) at Week 12.

Q3: Apart from Rheumatoid Arthritis, what other diseases is Poseltinib being investigated for?

A3: While the provided research primarily focuses on Rheumatoid Arthritis, one abstract mentions a Phase II study exploring the combination of "Glofitamab, Poseltinib and Lenalidomide in Patients With Relapsed/Refractory Diffuse B Cell Lymphomas" []. This suggests Poseltinib's potential application in treating certain types of lymphomas due to its BTK inhibition properties.

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